

Apitolisib vs Omipalisib GSK2126458 IC50 comparison

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Apitolisib

CAS No.: 1032754-93-0

Cat. No.: S548972

Get Quote

Biochemical Profile and Potency Comparison

The table below summarizes the key experimental data for **Apitolisib** and Omipalisib, allowing for a direct comparison of their potency against PI3K isoforms and mTOR.

Target	Apitolisib (GDC-0980) [1] [2]	Omipalisib (GSK2126458) [3] [4] [5]
PI3K α	IC ₅₀ = 5 nM [2]	K _i = 0.019 nM (IC ₅₀ = 0.04 nM) [4] [5]
PI3K β	IC ₅₀ = 27 nM [2]	K _i = 0.13 nM [3] [5]
PI3K δ	IC ₅₀ = 7 nM [2]	K _i = 0.024 nM [3] [5]
PI3K γ	IC ₅₀ = 14 nM [2]	K _i = 0.06 nM [3] [5]
mTOR	K _i = 17 nM [2]	mTORC1 K _i = 0.18 nM; mTORC2 K _i = 0.3 nM [3] [4] [5]
Key Mutants (p110 α)	Information not available in search results	E542K K _i = 0.008 nM; E545K K _i = 0.008 nM; H1047R K _i = 0.009 nM [4] [5]

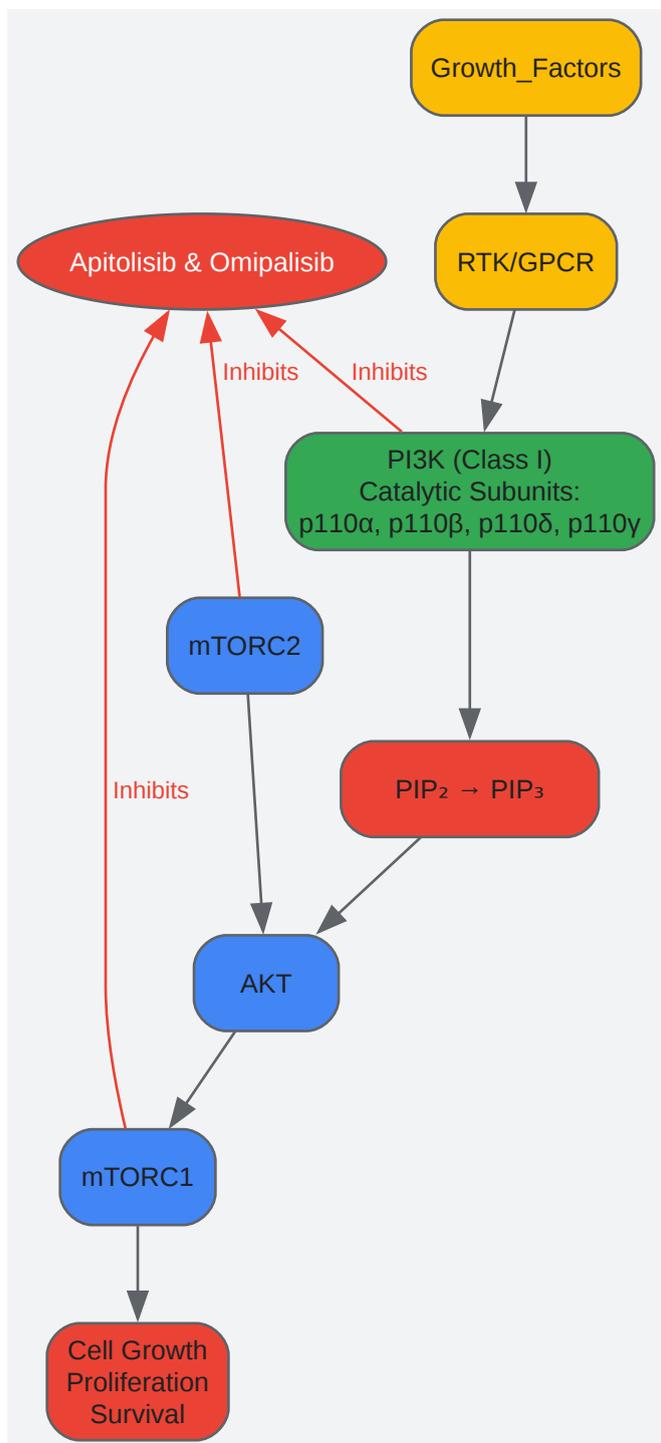
Summary of Comparison:

- **Potency:** Omipalisib is a significantly more potent inhibitor, with **picomolar to low nanomolar** affinity (K_i/IC_{50}) across all class I PI3K isoforms and mTOR complexes. **Apitolisib**, while potent, demonstrates activity in the **single-digit to double-digit nanomolar** range [1] [4] [2].
- **Selectivity:** Both compounds are highly selective for the PI3K and mTOR kinase family over a broad panel of other protein kinases [4] [2].

Mechanism of Action and Structural Basis

Both **Apitolisib** and Omipalisib are ATP-competitive, dual-target inhibitors that simultaneously block signaling through the PI3K and mTOR kinase nodes. This dual inhibition is designed to provide more comprehensive pathway suppression and overcome feedback activation that can occur with single-target agents [1] [6] [7].

The following diagram illustrates the signaling pathway they target and their common mechanism of action.



[Click to download full resolution via product page](#)

Despite their shared mechanism, they have distinct chemical structures, which underlie their differing potencies [7]:

- **Apitolisib** features a **morpholine** group that binds the hinge region of the kinases and a **thienopyrimidine** core [7].

- **Omipalisib** has a **quinoline** core that interacts with the hinge region, and a key **sulfonamide** group that forms a strong, charged interaction with a lysine residue (Lys833) in the ATP-binding pocket, contributing to its exceptional potency [4] [7].

Experimental Protocols for Key Assays

The quantitative data in the first table is derived from standardized, industry-accepted in vitro assays.

1. Biochemical Kinase Inhibition Assays [4] [2]

- **Purpose:** To measure direct inhibition of purified PI3K isoforms and mTOR kinase.
- **Methodology:**
 - **For PI3K:** A **fluorescence polarization (FP)** assay is typically used. The assay monitors the conversion of the substrate PIP₂ to the product PIP₃, which competes with a fluorescently labeled PIP₃ probe for binding to a detector protein. Inhibitor potency is measured by the decrease in fluorescence polarization signal.
 - **For mTOR:** A **time-resolved fluorescence resonance energy transfer (TR-FRET)** or **FRET** assay is common. It detects the phosphorylation of a recombinant protein substrate (e.g., GFP-4E-BP1) by mTOR using a terbium-labeled antibody specific for the phospho-substrate.

2. Cellular Target Engagement & Proliferation Assays [1] [3] [2]

- **Purpose:** To confirm that the inhibitors engage their targets and produce a functional effect in living cells.
- **pAKT Inhibition:** The level of phosphorylated AKT at Ser473 (a direct target of mTORC2) is measured in cancer cell lines (e.g., T47D, BT474) via ELISA or western blot after compound treatment. This confirms simultaneous inhibition of mTORC2 and PI3K.
- **Anti-Proliferative Activity:** Cell viability is measured after 72-96 hours of continuous compound exposure using assays like **CellTiter-Glo**, which quantifies ATP as a surrogate for live cell number. The IC₅₀ or gIC₅₀ (growth inhibition IC₅₀) is calculated from the resulting dose-response curve [3] [2]. For more accurate metrics in dividing cells, **Growth Rate Inhibition (GR) metrics** are recommended, as they correct for confounding factors like division rate [8].

Clinical Development and Tolerability

The clinical trajectories of these two compounds have diverged, informed by their therapeutic windows.

Aspect	Apitolisib (GDC-0980)	Ompalisib (GSK2126458)
Primary Clinical Focus	Oncology (various solid tumors) [1] [7]	Oncology & Idiopathic Pulmonary Fibrosis (IPF) [9] [10] [7]
Recommended Phase 2 Dose (RP2D)	40 mg once daily (28-day cycle) [1]	2 mg twice daily (in IPF study) [9]
Common Adverse Events	Hyperglycemia, rash, diarrhea, liver dysfunction, pneumonitis, mucosal inflammation, fatigue [1]	Diarrhea; dose-related increases in insulin and glucose [9]
Key Challenge	On-target toxicities (e.g., pneumonitis) were severe at doses ≥ 40 mg, limiting its dose and clinical development in cancer [1].	The extreme potency may narrow the therapeutic window in oncology. Research has expanded to non-oncology indications like IPF [9] [10].

Conclusion for Research and Development

In summary, the choice between these two tool compounds or clinical candidates in a research setting should be guided by specific project goals:

- **For Maximum Potency: Ompalisib is the superior compound** if the primary requirement is maximal biochemical potency against PI3K and mTOR, particularly for in vitro experiments.
- **For a Clinical Benchmark: Apitolisib** provides a well-characterized clinical profile in oncology, serving as a reference for the class, though its development has been hampered by toxicity.
- **Key Consideration - Therapeutic Window:** The clinical experience with both agents underscores a central challenge with dual PI3K/mTOR inhibition: managing on-target toxicities like hyperglycemia and pneumonitis. The high potency of Ompalisib makes achieving a sufficient therapeutic window in oncology challenging, leading to exploration in fibrotic diseases [9].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Phase I Study of Apitolisib (GDC-0980), Dual ... [pmc.ncbi.nlm.nih.gov]
2. Apitolisib (GDC-0980) | PI3K inhibitor | Mechanism [selleckchem.com]
3. Omipalisib (GSK2126458) | PI3K inhibitor | Mechanism [selleckchem.com]
4. Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K ... [pmc.ncbi.nlm.nih.gov]
5. (GSK458) | CAS#:1086062-66-9 | Chemsrvc GSK 2126458 [chemsrc.com]
6. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour ... [pmc.ncbi.nlm.nih.gov]
7. Apitolisib - an overview | ScienceDirect Topics [sciencedirect.com]
8. Growth rate inhibition metrics correct for confounders in ... [pmc.ncbi.nlm.nih.gov]
9. A randomised, placebo-controlled study of omipalisib (PI3K ... [pubmed.ncbi.nlm.nih.gov]
10. Omipalisib - an overview [sciencedirect.com]

To cite this document: Smolecule. [Apitolisib vs Omipalisib GSK2126458 IC50 comparison].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b548972#apitolisib-vs-omipalisib-gsk2126458-ic50-comparison>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com